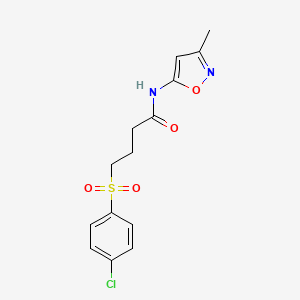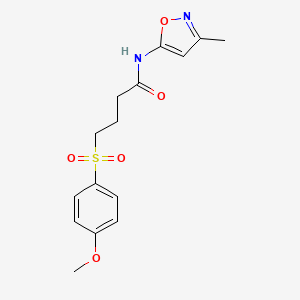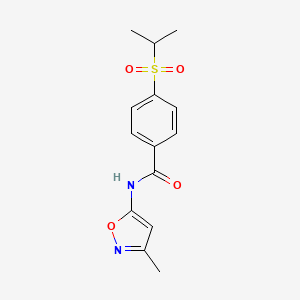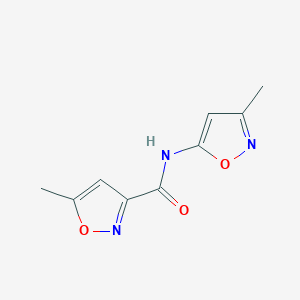
2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide, also known as MS-PPOXA, is a synthetic compound belonging to the class of sulfonamides. It has been studied for its potential uses in drug synthesis, as a reagent in organic synthesis, and as an inhibitor of enzymes. MS-PPOXA has been used in a variety of biochemical and physiological studies, including those related to cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has been studied for its potential uses in drug synthesis, as a reagent in organic synthesis, and as an inhibitor of enzymes. It has been used in a variety of biochemical and physiological studies, including those related to cancer, inflammation, and other diseases. For example, 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has been used in studies of the role of oxidative stress in cancer and inflammation. It has also been used in studies of the role of the enzyme cyclooxygenase-2 (COX-2) in inflammation and cancer.
Mecanismo De Acción
2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammatory processes. By inhibiting the activity of COX-2, 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide can reduce inflammation and the associated symptoms. Additionally, 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has been shown to reduce the expression of certain genes involved in the development of cancer.
Biochemical and Physiological Effects
2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has been shown to reduce inflammation and the associated symptoms. Additionally, 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has been shown to reduce the expression of certain genes involved in the development of cancer. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Furthermore, 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This can be beneficial in studies of inflammation and cancer. Additionally, 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. This can be beneficial in studies of drug metabolism.
One limitation of using 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide in lab experiments is its potential toxicity. 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has been shown to be toxic to certain cells and organisms, and therefore caution should be taken when using it in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide. These include further studies on its potential uses in drug synthesis, as a reagent in organic synthesis, and as an inhibitor of enzymes. Additionally, further studies could be conducted on its potential uses in the treatment of cancer and inflammation. Additionally, further studies could be conducted on its potential effects on other diseases, such as neurological disorders. Finally, further studies could be conducted on its potential toxicity and the development of methods to reduce its toxicity.
Métodos De Síntesis
2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide can be synthesized in a two-step process. The first step involves the reaction of 4-methanesulfonylphenyl acetic acid with 3-methyl-1,2-oxazol-5-yl chloride in a solvent such as dichloromethane. The reaction is catalyzed by a base such as sodium hydroxide and results in the formation of 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide. The second step involves the purification of the product, which can be accomplished through recrystallization or column chromatography.
Propiedades
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-7-13(19-15-9)14-12(16)8-10-3-5-11(6-4-10)20(2,17)18/h3-7H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEGJKFRIBOQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


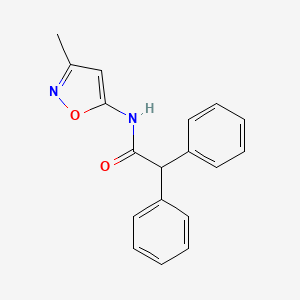


![4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B6534564.png)
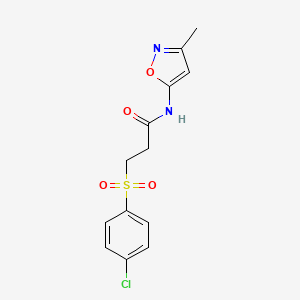

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B6534591.png)
